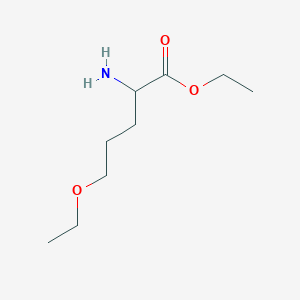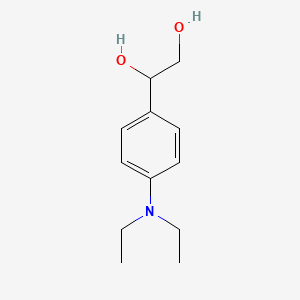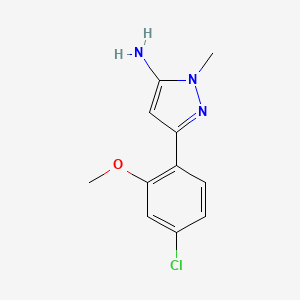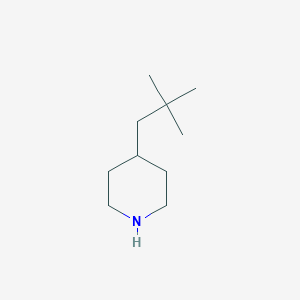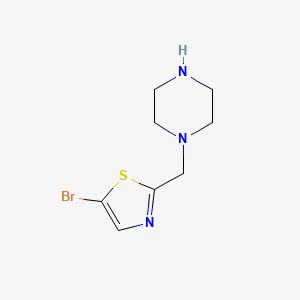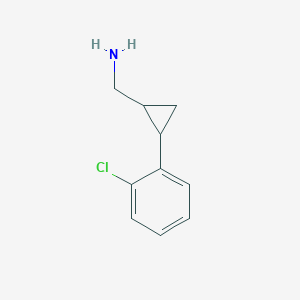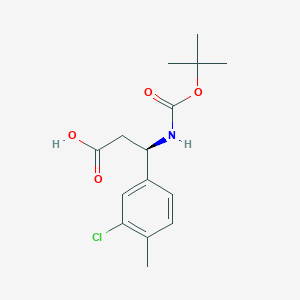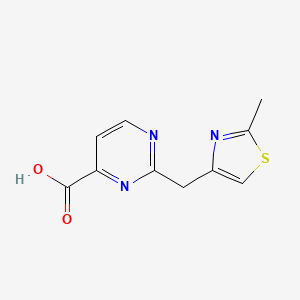
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the attachment of the pyrimidine moiety. One common synthetic route includes the reaction of 2-methylthiazole with a suitable pyrimidine derivative under specific conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
2-Methylthiazole: Known for its flavor and fragrance properties.
Pyrimidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets 2-((2-Methylthiazol-4-yl)methyl)pyrimidine-4-carboxylic acid apart is its unique combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-6-12-7(5-16-6)4-9-11-3-2-8(13-9)10(14)15/h2-3,5H,4H2,1H3,(H,14,15) |
InChI Key |
WDFYEENGRGJFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


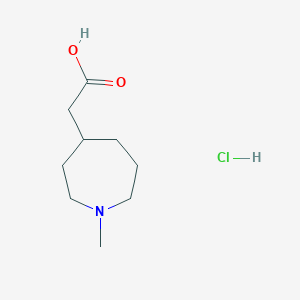
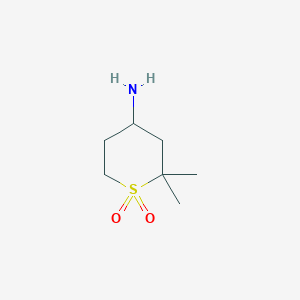

![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
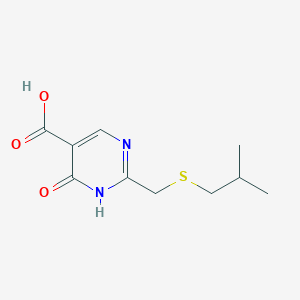
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
